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This technical guide provides an in-depth overview of the thermodynamic modeling of the
copper-zinc (Cu-Zn) alloy system, commonly known as brass. It covers the predominant
modeling methodologies, summarizes key thermodynamic data from experimental studies, and
details the experimental protocols used to obtain this data. The guide is intended to serve as a
comprehensive resource for professionals engaged in materials science, metallurgy, and
computational thermodynamics.

Core Concepts in Thermodynamic Modeling

The thermodynamic modeling of alloys aims to predict phase stability, phase diagrams, and
various thermodynamic properties as a function of temperature, pressure, and composition. For
the Cu-Zn system, this is crucial for understanding the formation of different phases (a-brass,
B-brass, y-brass, etc.) and for controlling the properties of brass alloys during manufacturing
and application.

The most powerful and widely used method for this purpose is the CALPHAD (CALculation of
PHAse Diagrams) technique. The CALPHAD method relies on developing mathematical
models that describe the Gibbs free energy of each individual phase in the alloy system. By
minimizing the total Gibbs energy of the system, phase equilibria can be calculated.[1][2]

The Gibbs energy, G, of a phase is described as a function of temperature (T) and composition
(x) using the following fundamental equation:
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G=H-TS

Where H is the enthalpy and S is the entropy. In the CALPHAD approach, the Gibbs energy of
a solution phase is typically modeled by considering the Gibbs energies of the pure
components, the ideal Gibbs energy of mixing, and an excess Gibbs energy term that accounts
for non-ideal interactions between the components.[3][4]
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Caption: The CALPHAD method workflow for thermodynamic modeling.

Phases in the Copper-Zinc System

The Cu-Zn system is characterized by several solid phases, the stability of which depends on
temperature and composition. Understanding the crystal structure of these phases is
fundamental for selecting the correct Gibbs energy model.[1]

Phase Pearson Symbol Prototype Crystal Structure
Face-Centered Cubic
(Cu)/a cF4 Cu
(FCC_A1)
Body-Centered Cubic
B/ cl2 /cP2 W/ CsCl
(BCC_A2/B2)
v cl52 Cu5zn8 Complex Cubic
o cP52 (?) - Complex Cubic
Hexagonal Close-
€ hP2 Mg
Packed (HCP_A3)
Hexagonal Close-
(Zn) I'n hP2 Mg

Packed (HCP_A3)

Table 1: Summary of the primary solid phases and their crystal structures in the Cu-Zn alloy
system.[1][5]

Quantitative Thermodynamic Data

The parameters for the Gibbs energy models in the CALPHAD approach are optimized based
on experimental thermochemical data. Key data includes the enthalpy of mixing for the liquid
phase and the enthalpy of formation for the solid intermetallic phases.

Enthalpy of Mixing of Liquid Cu-Zn Alloys

The enthalpy of mixing (AHmIx) represents the heat absorbed or released when forming a
liquid solution from pure liquid components. It is a measure of the interaction strength between
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Cu and Zn atoms. Calorimetric measurements have shown this value to be temperature-

dependent.[6]
Mole Fraction Zn (xZn) AHmix at 1373 K (kJ/mol) AHmix at 1400 K (kJ/mol)
0.1 -2.0 -1.8
0.2 -4.0 -3.6
0.3 -6.0 -5.4
0.4 -7.5 -6.8
0.5 -8.0 -7.2
0.6 -7.8 -7.0
0.7 -6.8 -6.1
0.8 -5.0 -4.5
0.9 -2.8 -2.5

Table 2: Selected experimental values for the enthalpy of mixing of liquid Cu-Zn alloys, showing
a strong exothermic reaction and temperature dependence.[1][6]

Enthalpy of Formation of Solid Phases

The enthalpy of formation (AHf) is the change in enthalpy during the formation of one mole of a
compound from its constituent elements in their standard states. It indicates the stability of the
intermetallic phases.
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Phase Mole Fraction Zn AHf at 298.15 K AHf at 400 K
(XZn) (kd/imol) (kd/imol)

B (B2) 0.48 9.5 9.4

B'(B2) 0.50 -9.8 -9.7

y 0.60 -10.5 -10.3

% 0.65 -10.2 -10.0

€ 0.80 -7.0 -6.8

Table 3: Enthalpy of formation for key solid phases in the Cu-Zn system, determined by
calorimetry.[5][6]

Experimental Protocols

Accurate thermodynamic modeling is contingent on high-quality experimental data. The
following are key experimental techniques used to determine the thermodynamic properties of
the Cu-Zn system.

Calorimetry

Objective: To measure the heat changes associated with alloy formation (enthalpy of mixing or
formation).

Methodology:
o Sample Preparation: High-purity copper and zinc are prepared in precise molar ratios.

o Apparatus: A high-temperature calorimeter is used. This instrument consists of a reaction
chamber surrounded by a highly sensitive temperature-measuring device (e.g., a thermopile)
within an insulated, temperature-controlled furnace.

e Procedure (Direct Reaction Calorimetry):

o One component (e.g., copper) is held in a crucible inside the calorimeter at the desired
temperature (e.g., 1400 K).
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o Once thermal equilibrium is reached, a sample of the second component (e.g., zinc), also
pre-heated to the same temperature, is dropped into the liquid copper.

o The resulting temperature change from the alloying reaction is measured by the
thermopile, producing a voltage signal over time.

o The integral of this signal is proportional to the total heat of the reaction.

« Calibration: The calorimeter is calibrated using a material with a known enthalpy of fusion or
heat capacity, such as pure aluminum or sapphire.

+ Data Analysis: The measured heat is divided by the number of moles of the alloy formed to
obtain the molar enthalpy of mixing.[5][7]

Sample Preparation
(High Purity Cu & Zn)

:

Calorimeter Setup
(Furnace to T, Evacuate)

Thermal Equilibration
(Hold at constant T)

Mixing Event
(Drop Zn into liquid Cu)

Data Acquisition Calibration
(Measure temperature change vs. time) (Measure known standard)

Data Analysis
(Integrate signal, calculate AH)
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Caption: Experimental workflow for high-temperature calorimetry.

Electromotive Force (EMF) Measurement

Objective: To determine the chemical potential (or activity) of a component in an alloy.
Methodology:

o Apparatus: An electrochemical cell (a galvanic cell) is constructed. For the Cu-Zn system, a
typical cell might be: Zn (pure) | Molten Salt Electrolyte (e.g., KCI-LiCI-ZnCI2) | Cu-Zn Alloy

e Procedure:
o The cell is assembled and placed in a furnace at a constant, known temperature.

o The pure zinc electrode and the Cu-Zn alloy electrode are immersed in the molten salt
electrolyte, which allows for the transport of Zn2+ ions but not neutral atoms.

o A high-impedance voltmeter is connected between the two electrodes to measure the
potential difference (EMF, E).

o Data Analysis: The activity of zinc (aZn) in the alloy is related to the measured EMF by the
Nernst equation: AGZn = -nFE = RT In(aZn) Where:

o

AGZn is the partial molar Gibbs energy of zinc.

[¢]

n is the number of electrons transferred (2 for Zn2+).

[e]

F is the Faraday constant.

[e]

R is the ideal gas constant.

o

T is the absolute temperature. By measuring the EMF, the activity of zinc can be directly
calculated.[8]
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Differential Scanning Calorimetry (DSC) / Differential
Thermal Analysis (DTA)

Objective: To determine phase transformation temperatures (e.g., solidus, liquidus, eutectoid).
Methodology:

e Apparatus: A DSC or DTA instrument, which contains a furnace with two sample holders.

e Procedure:

o Asmall, known mass of the Cu-Zn alloy is placed in one sample crucible, and an inert
reference material (like alumina) is placed in the other.

o The furnace heats or cools both the sample and the reference at a constant, controlled
rate.

o The instrument measures the difference in temperature (DTA) or the difference in heat
flow required to maintain the same temperature (DSC) between the sample and the
reference.

» Data Analysis: When the sample undergoes a phase transformation (e.g., melting), it will
absorb (endothermic) or release (exothermic) heat. This results in a peak or a shift in the
baseline of the measured DTA/DSC signal. The onset temperature of this peak corresponds
to the transformation temperature.[7]

Conclusion

The thermodynamic modeling of the Cu-Zn system, primarily through the CALPHAD method,
provides a robust framework for predicting material behavior and designing new alloys. This
modeling effort is critically dependent on accurate and comprehensive experimental data for
both phase equilibria and thermochemical properties. The experimental protocols of
calorimetry, EMF measurement, and thermal analysis are essential for generating the
foundational data required to build and validate reliable thermodynamic databases. These
databases are invaluable tools for researchers and scientists in the development and
processing of copper-zinc alloys.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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